molecular formula C16H14N2O4 B2779194 2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione CAS No. 477711-33-4

2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B2779194
CAS No.: 477711-33-4
M. Wt: 298.298
InChI Key: JVLZYPREIIQVKA-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione is a complex organic compound that features a pyrazole ring and a dioxane-dione structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Scientific Research Applications

2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione typically involves the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione is unique due to its combination of a pyrazole ring and a dioxane-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-16(2)21-14(19)12(15(20)22-16)8-11-9-17-18-13(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLZYPREIIQVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(NN=C2)C3=CC=CC=C3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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